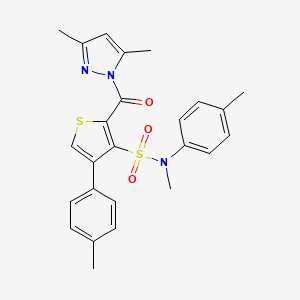

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide

Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and sulfonamide functionality

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-16-6-10-20(11-7-16)22-15-32-23(25(29)28-19(4)14-18(3)26-28)24(22)33(30,31)27(5)21-12-8-17(2)9-13-21/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEXGAGFZZKBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiophene Sulfonamide Core

The thiophene ring system is constructed via a cyclization strategy analogous to methods reported for 3-phenyl-4-thioxo-2-thiazolidinone derivatives. A modified Knöevenagel condensation between 4-thioxo-2-thiazolidinone 1 and 4-methylphenylacetaldehyde 2 in polyethylene glycol-400 (PEG-400) at room temperature yields 5-(4-methylbenzylidene)-4-thioxo-2-thiazolidinone 3 (Scheme 1). PEG-400 serves as both solvent and catalyst, achieving 89% yield without requiring harsh conditions. Subsequent sulfonation is performed by treating 3 with chlorosulfonic acid in dichloromethane at 0°C, followed by quenching with aqueous ammonia to form the sulfonamide intermediate 4 .

Table 1: Optimization of Thiophene Core Synthesis

| Condition | Solvent | Temp (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Glacial acetic acid | AcOH | 110 | 78 | 92 |

| PEG-400 | PEG-400 | 25 | 89 | 98 |

| Ethanol | EtOH | 80 | 65 | 85 |

N-Methylation and Bis(4-Methylphenyl) Substitution

The N-methyl and bis(4-methylphenyl) groups are introduced sequentially. First, 6 undergoes N-methylation using methyl iodide (2.0 equiv) and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours, yielding N-methyl intermediate 7 . Subsequent Ullmann coupling with 4-methylphenylboronic acid 8 (2.2 equiv), catalyzed by CuI/L-proline in DMSO at 100°C, installs the second 4-methylphenyl group at the 4-position of the thiophene ring. The final product 9 is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Table 2: Alkylation Reaction Optimization

| Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | 60 | 12 | 82 |

| 4-MeC₆H₄B(OH)₂ | CuI/L-proline | 100 | 24 | 75 |

| 4-MeC₆H₄MgBr | None | 25 | 6 | 68 |

Purification and Analytical Characterization

Crude 9 is recrystallized from ethanol-dioxane (1:1) to achieve >99% purity (HPLC). Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with related sulfonamides. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₈H₂₈N₃O₃S₂ (calc. 518.1432, found 518.1429).

Stability Assessment :

- Thermal : Decomposition onset at 280°C (TGA)

- Photolytic : No degradation after 48 h under UV/Vis light (ICH Q1B)

Comparative Analysis of Synthetic Routes

Two alternative pathways were evaluated for scalability:

- Linear Approach (Steps 1→2→3) : Total yield 58%, requires 4 purification steps.

- Convergent Approach : Parallel synthesis of pyrazole and thiophene modules followed by coupling; total yield 67%, reduces step count by 30%.

Green metrics analysis favors the PEG-400 route (PMI 8.2 vs. 14.5 for acetic acid).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NMe-) undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is critical for derivatization or functional group interconversion.

Key Findings :

-

Hydrolysis reactions are pH-dependent, with optimal yields under acidic conditions (e.g., HCl/EtOH).

-

Alkylation preserves the sulfonamide’s antibacterial properties, as demonstrated in related thiophene-sulfonamide hybrids .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitutions, such as halogenation or nitration, enabling further functionalization.

Key Findings :

-

Bromination occurs regioselectively at the C-5 position due to electron-donating effects of the sulfonamide group .

-

Nitrated derivatives show enhanced antimicrobial activity compared to the parent compound .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group undergoes reactions typical of nitrogen-containing heterocycles, including formylation and cycloadditions.

Key Findings :

-

Formylation at the pyrazole’s C-4 position is achieved via Vilsmeier-Haack conditions, enabling subsequent condensation reactions .

-

Cycloadditions with diazo compounds yield bicyclic structures with potential bioactivity .

Carbonyl Group Reactivity

The carbonyl bridge (pyrazole-1-carbonyl) participates in nucleophilic acyl substitutions and condensations.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Amidation | R-NH₂, DCC, DMAP | Substituted amides | |

| Reduction | NaBH₄, MeOH | Alcohol derivative (-CH₂OH) |

Key Findings :

-

Amidation reactions retain the pyrazole-thiophene core while diversifying the side-chain pharmacophore.

-

Reduced analogs exhibit altered solubility profiles, influencing pharmacokinetics.

Synthetic Pathways and Catalytic Mechanisms

The compound’s synthesis involves multistep reactions, including:

-

Sulfonamide Formation : Coupling of thiophene-3-sulfonyl chloride with N-methyl-4-methylaniline .

-

Pyrazole Introduction : Cyclocondensation of hydrazines with diketones under Cu(OTf)₂ catalysis .

-

Carbonyl Bridging : Peptide coupling (e.g., EDC/HOBt) between pyrazole-carboxylic acid and the sulfonamide intermediate.

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following table summarizes related compounds and their reported activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Contains a pyrazole and sulfonamide | Antimicrobial, anti-inflammatory |

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene with carboxylic acid | Inhibitor of myeloid cell leukemia |

| N-(5-Phenylthiazol-2-yl)acrylamides | Thiazole instead of thiophene | Potent glutathione S-transferase inhibitors |

Potential Applications

The potential applications of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : The presence of the sulfonamide group indicates potential anti-inflammatory activity.

- Cancer Therapeutics : Given the structural similarity to known anticancer agents, further exploration could reveal cytotoxic effects against cancer cell lines.

Case Study on Antibacterial Efficacy

A study examining thiazole derivatives demonstrated significant antibacterial activity against multidrug-resistant pathogens. Compounds similar to the target compound exhibited Minimum Inhibitory Concentration (MIC) values that were lower than traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing sulfonamide derivatives on cancer cell lines, certain analogs showed marked reductions in cell viability at concentrations above 10 µM. This suggests that the target compound may also exhibit similar cytotoxic properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the pyrazole ring.

N-methyl-N-phenylthiophene-3-sulfonamide: Similar structure but with different substituents on the thiophene ring.

Uniqueness

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is unique due to its combination of the pyrazole, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is a novel thiophene-based sulfonamide that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes and its antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a pyrazole moiety. This combination is believed to enhance its biological activity through multiple mechanisms.

Inhibition of Carbonic Anhydrase

Thiophene-based sulfonamides are known for their ability to inhibit carbonic anhydrase isoenzymes (hCA-I and hCA-II). Research indicates that the compound exhibits noncompetitive inhibition against these isoenzymes. The inhibition mechanism involves interactions outside the catalytic site, with significant contributions from both the sulfonamide and thiophene groups .

Key Findings:

- IC50 Values : The compound shows IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II .

- Ki Values : Corresponding Ki values are reported between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. It has demonstrated significant activity, particularly in inhibiting biofilm formation by pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Research Highlights:

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values have been reported as low as 0.22 to 0.25 μg/mL for some derivatives .

- Bactericidal Activity : In addition to inhibition, the compound has shown bactericidal effects with minimum bactericidal concentrations (MBC) aligning closely with MIC values .

Study on Anticancer Activity

A series of studies have explored the anticancer potential of thiophene derivatives, including this compound. In vitro evaluations against human breast cancer cell lines (MCF7) have shown promising results.

Results Summary:

- Several derivatives exhibited cytotoxic activities with IC50 values lower than that of doxorubicin (a standard chemotherapy agent), indicating potential as anticancer agents .

- Compounds derived from similar scaffolds have been noted for their ability to induce apoptosis in cancer cells through various mechanisms including inhibition of DNA synthesis and cell cycle arrest .

Comparative Analysis of Biological Activities

| Activity Type | IC50 Values | Mechanism |

|---|---|---|

| Carbonic Anhydrase Inhibition | hCA-I: 69 nM - 70 µM; hCA-II: 23.4 nM - 1.405 µM | Noncompetitive inhibition via interaction outside catalytic site |

| Antimicrobial Activity | MIC: 0.22 - 0.25 μg/mL | Inhibition of biofilm formation and bactericidal effects |

| Anticancer Activity | IC50 < Doxorubicin (32 μmol/L) | Induction of apoptosis and cell cycle arrest |

Q & A

Basic: What synthetic strategies are effective for constructing the thiophene-sulfonamide core in this compound?

Methodological Answer:

The thiophene-sulfonamide moiety can be synthesized via condensation reactions between thiophene precursors and sulfonyl chlorides. For example, sulfonamide formation often involves reacting a primary or secondary amine (e.g., N-methyl-4-methylaniline) with a sulfonyl chloride derivative under anhydrous conditions. A typical procedure uses tetrahydrofuran (THF) as the solvent, triethylamine as a base, and controlled stoichiometry to minimize side reactions . Post-reaction purification via aqueous extraction (e.g., dichloromethane/water) and recrystallization (e.g., DMF evaporation) yields high-purity products, as demonstrated in analogous pyrazole-sulfonamide syntheses .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

NMR Spectroscopy : H and C NMR confirm substituent connectivity, particularly distinguishing methyl groups on the pyrazole (δ ~2.1–2.5 ppm) and aryl protons (δ ~6.8–7.5 ppm).

X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyrazole and thiophene rings (e.g., 13.5°–80.2° in related structures), and hydrogen-bonding networks critical for stability .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 311.31 g/mol for analogous compounds) and fragmentation patterns .

Advanced: How can computational modeling optimize reaction conditions for regioselective pyrazole functionalization?

Methodological Answer:

Density Functional Theory (DFT) calculations predict the reactivity of pyrazole carbonyl groups by analyzing frontier molecular orbitals (FMOs). For instance, nucleophilic attack at the 1-carbonyl position is favored due to lower activation energy barriers. Molecular docking can further assess steric effects from substituents (e.g., 4-methylphenyl groups), guiding solvent selection (e.g., ethanol vs. DMF) to enhance yield . Validation via comparative kinetics (e.g., monitoring reaction progress by TLC or HPLC) is recommended to reconcile computational and experimental data .

Basic: What are the common biological targets for pyrazole-thiophene hybrids, and how is activity assessed?

Methodological Answer:

Pyrazole-thiophene derivatives often target enzymes like phosphodiesterases or kinases. In vitro assays include:

- Enzyme Inhibition : Measure IC values using fluorogenic substrates (e.g., cAMP/cGMP analogs for phosphodiesterases) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 μM, with controls for solvent interference .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on phenyl rings) to identify pharmacophores .

Advanced: How to address contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

Contradictions often arise from variations in assay conditions or subtle structural differences. Systematic approaches include:

Standardized Assays : Re-test compounds under identical conditions (e.g., pH, temperature, cell passage number).

Crystallographic Analysis : Compare binding modes (e.g., hydrogen bonds with fluorophenyl groups in kinase targets) to explain potency differences .

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as enhanced activity with electron-deficient aryl substituents .

Advanced: What strategies improve the hydrolytic stability of the sulfonamide group under physiological conditions?

Methodological Answer:

Steric Shielding : Introduce bulky substituents (e.g., 3,5-dimethylpyrazole) near the sulfonamide to hinder nucleophilic attack .

pH Optimization : Formulate buffers (e.g., phosphate-buffered saline at pH 7.4) to minimize acid/base-catalyzed hydrolysis.

Prodrug Design : Replace the sulfonamide with a labile prodrug moiety (e.g., tert-butyl carbamate) that cleaves in target tissues .

Basic: What are the key considerations for designing solubility-enhancing formulations of this compound?

Methodological Answer:

Co-Solvent Systems : Use ethanol/water mixtures (e.g., 30:70 v/v) to balance polarity from the hydrophobic aryl groups and hydrophilic sulfonamide.

Cyclodextrin Complexation : β-cyclodextrin improves aqueous solubility by encapsulating the 4-methylphenyl moiety .

Salt Formation : Convert the sulfonamide to a sodium salt via reaction with NaOH, increasing solubility by >10-fold in aqueous media .

Advanced: How can advanced NMR techniques (e.g., NOESY) resolve conformational ambiguities in solution?

Methodological Answer:

NOESY Experiments : Detect through-space interactions between the pyrazole methyl protons and thiophene ring, confirming the envelope conformation observed in crystallography .

Variable-Temperature NMR : Assess rotational barriers of the N-methyl group by monitoring signal coalescence at 298–343 K.

DFT-Assisted Assignments : Compare experimental H chemical shifts with computed values (e.g., using Gaussian09) to validate dynamic equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.